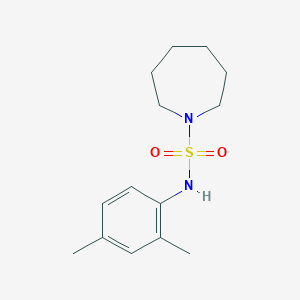
N-(4-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as 'MTPP' and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
MTPP exerts its biological effects by inhibiting the activity of the NF-κB signaling pathway. This pathway is involved in various cellular processes such as inflammation, immune response, and cell survival. MTPP inhibits the activation of NF-κB by blocking the phosphorylation of IκBα, a key regulator of the pathway.
Biochemical and Physiological Effects:
MTPP has been shown to exhibit potent anti-inflammatory, anticancer, and neuroprotective activities. Studies have also suggested that MTPP may have potential applications in the treatment of diabetes and cardiovascular diseases. Furthermore, MTPP has been found to have antioxidant properties and can scavenge free radicals in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MTPP in lab experiments is its potent biological activity. MTPP has been shown to exhibit significant effects at low concentrations, making it an ideal candidate for in vitro and in vivo studies. However, one limitation of using MTPP is its relatively complex synthesis method, which may limit its availability and accessibility for researchers.
Zukünftige Richtungen
There are several potential future directions for MTPP research. One area of interest is the development of MTPP-based drugs for the treatment of cancer and inflammation. Furthermore, studies could investigate the potential of MTPP in combination with other drugs to enhance its therapeutic efficacy. Additionally, further research is needed to fully understand the mechanism of action of MTPP and its potential applications in other diseases such as diabetes and cardiovascular diseases.
Conclusion:
In conclusion, N-(4-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a promising chemical compound with potential therapeutic applications in various diseases. Its potent anti-inflammatory, anticancer, and neuroprotective activities make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential applications in other diseases.
Synthesemethoden
The synthesis of MTPP involves the reaction of 4-methoxybenzaldehyde with 3,4,5-trimethyl-1H-pyrazole-1-carboxylic acid hydrazide in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting product is then treated with methyl iodide to obtain MTPP in high yield.
Wissenschaftliche Forschungsanwendungen
MTPP has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that MTPP exhibits potent anti-inflammatory and anticancer activities by inhibiting the NF-κB signaling pathway. Furthermore, MTPP has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-2-methyl-3-(3,4,5-trimethylpyrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-11(10-20-14(4)12(2)13(3)19-20)17(21)18-15-6-8-16(22-5)9-7-15/h6-9,11H,10H2,1-5H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZXUBAYOSPOIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CC(C)C(=O)NC2=CC=C(C=C2)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

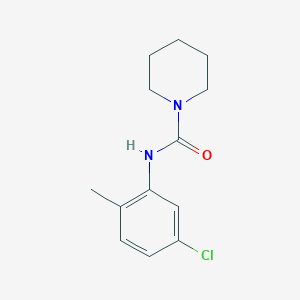
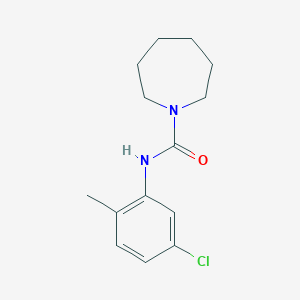
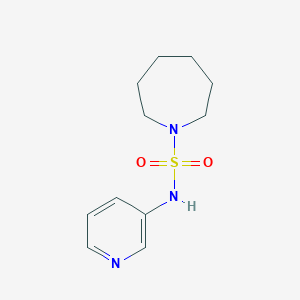
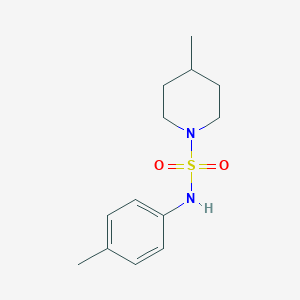
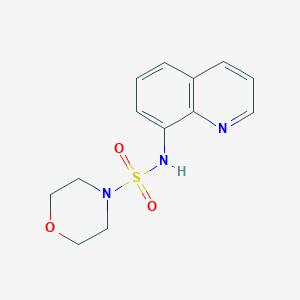
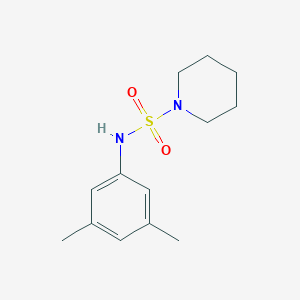

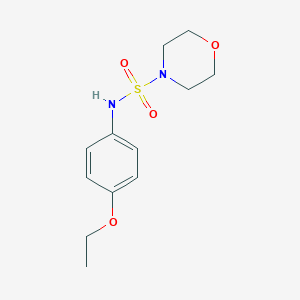
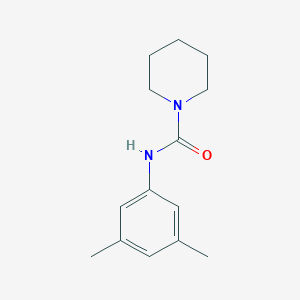

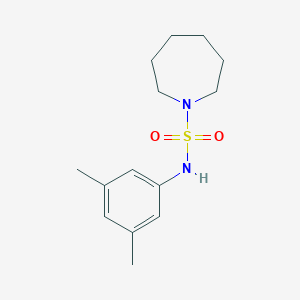
![1-(Mesitylsulfonyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]piperazine](/img/structure/B497092.png)

